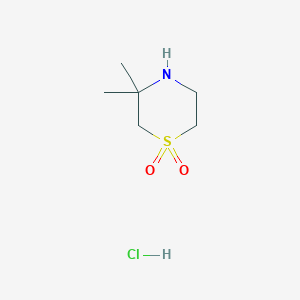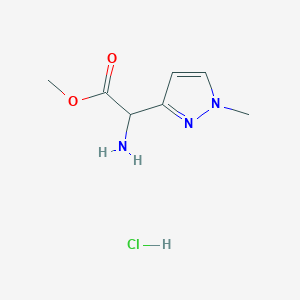
3,3-Dimethylthiomorpholine-1,1-dioxide hydrochloride
Overview
Description
3,3-Dimethylthiomorpholine-1,1-dioxide hydrochloride, also known as DMTMM hydrochloride, is a widely used reagent in organic synthesis. It is a white crystalline powder that is soluble in water and organic solvents. DMTMM hydrochloride is a highly reactive coupling agent that is used to activate carboxylic acids for peptide synthesis and other chemical reactions.
Scientific Research Applications
Medicinal Chemistry and Drug Design
3,3-Dimethylthiomorpholine-1,1-dioxide hydrochloride and its analogues serve as significant building blocks in medicinal chemistry. These compounds are utilized in the synthesis of novel bicyclic thiomorpholine derivatives. Such derivatives have shown interesting biological profiles, with some entering human clinical trials. The preparation of these compounds involves straightforward chemistry from inexpensive starting materials, highlighting their utility in drug discovery and development processes (Walker & Rogier, 2013).
Chemical Synthesis and Catalysis
The compound's chemistry facilitates the exploration of novel reaction pathways and the development of synthetic methodologies. For instance, boric acid/glycerol catalysis in water has been applied to synthesize thiomorpholine 1,1-dioxides via a double Michael addition reaction. This method exemplifies a green chemistry approach, providing a simple, efficient, and environmentally friendly procedure for preparing these compounds with good to excellent yields. The versatility of 3,3-Dimethylthiomorpholine-1,1-dioxide hydrochloride in synthesis and catalysis underscores its significance in chemical research (Halimehjnai et al., 2013).
Materials Science
In materials science, the derivatives of 3,3-Dimethylthiomorpholine-1,1-dioxide hydrochloride find applications in the development of new materials with unique properties. For instance, its derivatives have been used in the synthesis of compounds with potential applications in dye-sensitized solar cells (DSSCs). The co-sensitization approach using carboxylated cyanine dyes derived from thiomorpholine-based compounds has shown promise in improving photoelectric conversion efficiency, demonstrating the compound's utility in renewable energy technologies (Wu et al., 2009).
properties
IUPAC Name |
3,3-dimethyl-1,4-thiazinane 1,1-dioxide;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13NO2S.ClH/c1-6(2)5-10(8,9)4-3-7-6;/h7H,3-5H2,1-2H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SMFWFOPDXJPCTQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CS(=O)(=O)CCN1)C.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H14ClNO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.70 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3,3-Dimethylthiomorpholine-1,1-dioxide hydrochloride | |
CAS RN |
1272667-54-5 | |
| Record name | 3,3-dimethyl-1lambda6-thiomorpholine-1,1-dione hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3-[Ethyl(methyl)amino]butanoic acid hydrochloride](/img/structure/B1471120.png)
![{[2-Methyl-6-(trifluoromethyl)pyridin-3-yl]methylene}malononitrile](/img/structure/B1471122.png)

![Methyl 2-{[(tert-butoxy)carbonyl]amino}-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B1471127.png)


![1-[(4-Fluorophenyl)methyl]piperidin-3-ol hydrochloride](/img/structure/B1471131.png)






![Ethyl 3-{bicyclo[2.2.1]heptan-2-yl}propanoate](/img/structure/B1471142.png)